1,4-Phenylene di-tert-butyl bis(carbonate)
CAS No.: 127175-62-6
Cat. No.: VC5663896
Molecular Formula: C16H22O6
Molecular Weight: 310.346
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127175-62-6 |
---|---|
Molecular Formula | C16H22O6 |
Molecular Weight | 310.346 |
IUPAC Name | tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate |
Standard InChI | InChI=1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 |
Standard InChI Key | DAHBOTUNPDMTAI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
1,4-Phenylene di-tert-butyl bis(carbonate) is characterized by a central 1,4-phenylene ring flanked by two tert-butyl carbonate groups. The IUPAC name, tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate, reflects its symmetrical structure. Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 310.34 g/mol | PubChem |
SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C | PubChem |
InChI Key | DAHBOTUNPDMTAI-UHFFFAOYSA-N | PubChem |
The tert-butyl groups confer steric bulk, enhancing stability against nucleophilic attack, while the carbonate linkages provide sites for selective deprotection .
Synthesis and Industrial Production
The compound is synthesized via nucleophilic substitution between 1,4-dihydroxybenzene and di-tert-butyl dicarbonate (CAS 24424-99-5) under basic conditions:
Reaction Conditions:
Industrial-scale production optimizes these parameters for cost efficiency, employing continuous reactors and chromatography-free purification via recrystallization . Synthonix, Inc. offers the compound at >98% purity, priced at $210/g, indicating its high value in research .
Chemical Reactivity and Mechanisms
Hydrolysis
In acidic or basic media, the carbonate esters hydrolyze to regenerate 1,4-dihydroxybenzene and tert-butanol:
Conditions:
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Acidic: HCl in (20°C, 12 h).
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Basic: NaOH in (reflux, 6 h).
Substitution Reactions
The carbonate groups react with nucleophiles (e.g., amines, alcohols) to form carbamates or ethers:
Applications:
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Pharmaceuticals: Protecting phenolic OH groups during drug synthesis .
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Polymers: Stabilizing monomers during polyimide production .
Applications in Scientific Research
Organic Synthesis
The compound’s dual protection capability simplifies multi-step syntheses. For example, in the preparation of polyimides, it safeguards hydroxyl groups during high-temperature polymerization, preventing undesired crosslinking .
Material Science
In polymer chemistry, it acts as a monomer modifier, enhancing solubility and processability. A 1996 study demonstrated its utility in synthesizing thermally stable polyimides with low dielectric constants .
Pharmaceutical Development
By temporarily masking reactive phenols, it enables selective functionalization of complex molecules, such as anticancer agents and antibiotics .
Comparison with Related Compounds
The table below contrasts 1,4-phenylene di-tert-butyl bis(carbonate) with analogous protecting agents:
Compound | Protection Sites | Stability | Deprotection Ease | Key Use Case |
---|---|---|---|---|
Di-tert-butyl dicarbonate | Amines | Moderate | Acidic | Peptide synthesis |
tert-Butyl phenyl carbonate | Single phenol | High | Basic | Small molecule synthesis |
1,4-Phenylene bis(carbonate) | Dual phenols | Very high | Acidic/Basic | Polymer/pharma synthesis |
Its dual protection capacity and robustness under diverse conditions make it superior for complex applications .
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